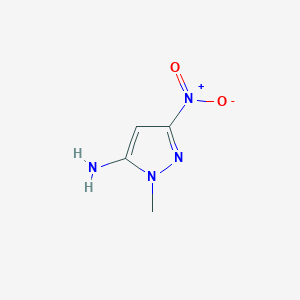![molecular formula C13H11N3O3 B180276 1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid CAS No. 164329-73-1](/img/structure/B180276.png)
1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid” is a chemical compound with the molecular formula C13H11N3O3 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.3 . It is a solid substance and should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are related to the compound , have been synthesized and tested for cytotoxic activities against cancer cell lines such as murine P388 leukemia and human Jurkat leukemia. Some compounds showed potent cytotoxicity, indicating potential application in cancer therapy (Deady et al., 2003).
GABAA/Benzodiazepine Receptor Interaction
Imidazo[1,5-a]quinoxaline amides and carbamates, which are structurally related to the compound, have been found to bind with high affinity to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. These compounds represent a new class that could be important for neurological studies and possibly for the development of new therapeutic agents (Tenbrink et al., 1994).
DNA Adduct Formation and Carcinogenic Potential
The compound's close relatives have been studied for their ability to form DNA adducts in human mammary epithelial cells. This process is essential for understanding the mutagenic and carcinogenic potential of these compounds, which are present in the human diet or environment (Carmichael et al., 1996).
AMPA Receptor Antagonists
Analogues of 7-chloro-4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid, which is structurally similar to the compound , have been synthesized and evaluated as selective AMPA receptor antagonists. This has implications for the treatment of neurological disorders such as epilepsy (Catarzi et al., 2004).
Synthesis and Reactions
Research has been conducted on organic syntheses based on 2-Oxoglutaric Acid, involving reactions with quinoxaline derivatives, which are relevant to the synthesis and potential applications of the compound (Blitzke et al., 1993).
Mutagenicity Studies
Studies have been done on the mutagenicity of imidazo[4,5-f]quinoline derivatives, which are related to the compound. These studies are important for understanding the potential health risks associated with exposure to such compounds (Nagao et al., 1981).
Safety And Hazards
Propriétés
IUPAC Name |
1,8-dimethyl-4-oxo-5H-imidazo[1,2-a]quinoxaline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-6-3-4-8-9(5-6)16-7(2)10(13(18)19)15-11(16)12(17)14-8/h3-5H,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVGWYSZEWCQAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=NC(=C(N23)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)





![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)


